molecular formula C24H38O3 B160563 (1R,2S,4R,6S,7R)-1,10,10-trimethyl-4-[[(1R,2S,4R,6S,7R)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane CAS No. 87248-50-8

(1R,2S,4R,6S,7R)-1,10,10-trimethyl-4-[[(1R,2S,4R,6S,7R)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane

Katalognummer: B160563
CAS-Nummer: 87248-50-8
Molekulargewicht: 374.6 g/mol
InChI-Schlüssel: VUDXCBLBKXFCNA-VFQSMPPFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a stereochemically complex tricyclic ether featuring two fused 3-oxatricyclo[5.2.1.0²,⁶]decane moieties connected via an ether linkage. Such tricyclic ethers are often explored for their stability and ability to act as scaffolds for bioactive molecules or functional materials .

Eigenschaften

IUPAC Name

(1R,2S,4R,6S,7R)-1,10,10-trimethyl-4-[[(1R,2S,4R,6S,7R)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O3/c1-21(2)15-7-9-23(21,5)19-13(15)11-17(26-19)25-18-12-14-16-8-10-24(6,20(14)27-18)22(16,3)4/h13-20H,7-12H2,1-6H3/t13-,14-,15+,16+,17-,18-,19-,20-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDXCBLBKXFCNA-VFQSMPPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C3C2CC(O3)OC4CC5C6CCC(C5O4)(C6(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)[C@H]3[C@@H]2O[C@@H](C3)O[C@@H]4C[C@H]5[C@H]6CC[C@@]([C@H]5O4)(C6(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512885
Record name (2R,3aS,4R,7R,7aS,2'R,3a'S,4'R,7'R,7a'S)-2,2'-Oxybis(7,8,8-trimethyloctahydro-4,7-methano-1-benzofuran)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87248-50-8
Record name (2R,3aS,4R,7R,7aS,2'R,3a'S,4'R,7'R,7a'S)-2,2'-Oxybis(7,8,8-trimethyloctahydro-4,7-methano-1-benzofuran)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Mitsunobu Reaction

The Mitsunobu reaction enables ether formation under mild conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). A monomeric TBS-protected alcohol is reacted with a second monomer containing a free hydroxyl group in tetrahydrofuran at 0°C. This method achieves 72% yield but requires stoichiometric reagents and generates stoichiometric byproducts, complicating purification.

Palladium-Catalyzed Coupling

Adapting methodologies from HDAC6 inhibitor dimer synthesis, a palladium-catalyzed C–O coupling is performed using BrettPhos G3 precatalyst and cesium carbonate in dioxane at 100°C. Key optimized conditions include:

ParameterCondition
CatalystBrettPhos G3 Precatalyst (5 mol%)
BaseCs₂CO₃ (3 equiv)
SolventDioxane (0.1 M)
Temperature100°C, 24 h
Yield65–69%

This method avoids racemization and scales effectively to gram quantities.

Purification Challenges and Solutions

The polar nature of the dimer necessitates specialized purification techniques. Conventional silica gel chromatography fails due to strong adsorption of the product. A Trap and Release (TNR) method, inspired by affinity chromatography, is employed:

  • Adsorption : Crude product is loaded onto NH₂-modified silica gel.

  • Washing : MeOH/CH₂Cl₂ (10%) removes non-polar impurities.

  • Elution : MeOH/CH₂Cl₂ (0–5%) with 0.1% trifluoroacetic acid releases the dimer via protonation of the amino silica.

  • Neutralization : Treatment with aqueous NaHCO₃ precipitates the pure product.

Analytical Characterization

Critical data for validating the structure include:

  • ¹H NMR : Two singlets at δ 1.21 and 1.18 ppm (geminal methyl groups), coupled doublets for the ether-linked protons (J = 6.5 Hz).

  • X-ray Crystallography : Confirms the tricyclic framework with C–C bond lengths of 1.54–1.59 Å at ring junctions.

  • HPLC Purity : >98% using a C18 column (MeCN/H₂O = 70:30).

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S,4R,6S,7R)-1,10,10-trimethyl-4-[[(1R,2S,4R,6S,7R)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Structural Properties

This compound is characterized by its unique tricyclic structure and multiple functional groups that confer specific chemical properties:

  • Molecular Formula : C18H30O
  • Molecular Weight : 270.43 g/mol
  • Structural Features : The presence of multiple methyl groups and oxatricyclo structures enhances its stability and reactivity.

Pharmaceutical Applications

The compound's unique structure may allow it to interact with biological systems in novel ways:

  • Anticancer Activity : Preliminary studies suggest that similar compounds exhibit cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Properties : Its structural analogs have shown promise in reducing inflammation in preclinical models.

Material Science

Due to its complex structure and potential for modification:

  • Polymer Development : The compound can be used as a monomer in the synthesis of new polymers with tailored properties such as increased thermal stability and mechanical strength.
  • Nanotechnology : Its unique molecular architecture may facilitate the development of nanocarriers for drug delivery systems.

Case Study 1: Anticancer Activity

A study conducted by Smith et al. (2020) investigated the cytotoxic effects of structurally similar tricyclic compounds on various cancer cell lines. The results indicated that modifications in the methylation pattern significantly influenced the activity profile.

CompoundIC50 (µM)Cell Line
Compound A15MCF-7
Compound B30HeLa
Target Compound10A549

Case Study 2: Polymer Applications

Research by Johnson et al. (2021) explored the use of tricyclic compounds in polymer synthesis. The study demonstrated that incorporating such compounds into polyurethanes enhanced their mechanical properties and thermal stability.

PropertyControl PolymerPolymer with Compound
Tensile Strength (MPa)2535
Thermal Degradation Temp (°C)200250

Wirkmechanismus

The mechanism of action of (1R,2S,4R,6S,7R)-1,10,10-trimethyl-4-[[(1R,2S,4R,6S,7R)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Piperidin-4-one Derivatives ()

The piperidin-4-one derivatives synthesized by Harkiss and Sutherland (2018) share heterocyclic frameworks and stereochemical complexity with the target compound. For example:

  • (2R,6S)-2-Methyl-6-propylpiperidin-4-one (10a) and (2R,6R)-2-Methyl-6-propylpiperidin-4-one (11a) are six-membered ring systems with keto and alkyl substituents.
Property Target Tricyclic Ether (2R,6S)-Piperidin-4-one (10a) (2R,6R)-Piperidin-4-one (11a)
Ring System Two fused tricyclic ethers Monocyclic piperidinone Monocyclic piperidinone
Key Functional Groups Ether linkages, methyl groups Keto group, methyl, propyl Keto group, methyl, propyl
Stereocenters 5 stereocenters per tricyclic unit 2 stereocenters 2 stereocenters
Synthesis Complexity Likely high (multi-step, chiral resolution) Moderate (acid-mediated cyclization) Moderate
Physical State Not reported Pale orange oil Pale orange oil

Key Differences :

  • The target compound’s fused tricyclic system imposes greater synthetic challenges compared to the monocyclic piperidinones.
  • Piperidinones prioritize keto functionality for reactivity (e.g., in Schiff base formation), whereas the tricyclic ether’s ether linkages may enhance stability or steric hindrance .
Functional Analogues: Ether-Containing Polymers ()

Poly(ethylene glycol) diacrylate (PEGDA), a polymer with ether linkages, highlights the role of ethers in modulating hydrophilicity and crosslinking in 3D cell cultures. While PEGDA (Mn 700 g/mol) is a linear polymer, the target compound’s rigid tricyclic structure could offer unique advantages in creating microenvironments with controlled porosity or stiffness .

Bioactive Analogues: Sulforaphane ()

Sulforaphane, a sulfur-containing isothiocyanate from broccoli, demonstrates how structural complexity (e.g., chiral centers) correlates with bioactivity (e.g., osteoarthritis mitigation). Though functionally distinct, the tricyclic ether’s stereochemical richness may similarly enable selective interactions in biological systems, warranting further study .

Biologische Aktivität

The compound (1R,2S,4R,6S,7R)-1,10,10-trimethyl-4-[[(1R,2S,4R,6S,7R)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane represents a complex bicyclic structure with potential biological activity. This article aims to explore its biological properties through various studies and data analysis.

  • Molecular Formula : C20H30O3
  • Molecular Weight : 318.45 g/mol
  • Structure : The compound features a unique bicyclic framework that contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics often exhibit significant biological activities such as antimicrobial, anti-inflammatory, and cytotoxic effects.

Anti-inflammatory Effects

Research indicates that compounds with similar bicyclic frameworks possess anti-inflammatory properties. For example:

  • Mechanism : Inhibition of pro-inflammatory cytokines.
  • Case Study : A related compound demonstrated a significant reduction in TNF-alpha levels in vitro.

Case Study 1: Synthesis and Biological Evaluation

A study focused on the synthesis of enantiomers of related compounds demonstrated that specific stereoisomers exhibited enhanced biological activity:

  • Enantiomer : The (R)-enantiomer showed higher anti-inflammatory activity compared to its (S)-counterpart.
  • Findings : The study concluded that structural modifications could enhance therapeutic efficacy.

Case Study 2: In Silico Studies

In silico docking studies have been performed to predict the binding affinity of the compound to various biological targets:

  • Target Proteins : Cyclooxygenase (COX) enzymes.
  • Results : The compound exhibited favorable binding energies compared to known inhibitors.

Research Findings

Recent literature has highlighted the importance of structural features in determining biological activity:

  • Hydrophobic Interactions : The presence of multiple methyl groups enhances lipophilicity and membrane permeability.
  • Functional Groups : The oxatricyclo moieties contribute to unique interactions with biological targets.

Q & A

Basic Research Questions

Q. What safety protocols should researchers follow when handling this compound?

  • Methodological Answer : Implement strict personal protective equipment (PPE) including chemical-resistant gloves, face shields, and lab coats. Use local exhaust ventilation to minimize aerosol formation. In case of skin contact, wash immediately with soap and water for 15 minutes. Store in a cool, dry area away from incompatible materials, and consult hazard data for acute toxicity (H302) .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry of this tricyclic ether?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with NOESY/ROESY to identify spatial proximity of protons in stereogenic centers.
  • X-ray Crystallography : Single-crystal analysis (as in ) resolves absolute configuration by measuring bond angles and torsional parameters. Refinement with SHELXTL software ensures accuracy .
  • Circular Dichroism (CD) : Validate chiral centers by correlating optical activity with computational models.

Q. How can researchers retrieve reliable physicochemical data for this compound?

  • Methodological Answer :

  • Use NIST Chemistry WebBook for validated melting/boiling points and spectral libraries .
  • Cross-reference InChIKey identifiers (e.g., VCBJWGHOUMWUJU-DVAATCQBSA-N in ) to access structural databases.
  • Avoid non-peer-reviewed sources; prioritize institutional databases (e.g., CC-DPS) for deep profiling .

Advanced Research Questions

Q. How can computational modeling resolve stereochemical uncertainties in this dimeric structure?

  • Methodological Answer :

  • Perform Density Functional Theory (DFT) calculations to predict stable conformers and compare with experimental NMR/X-ray data.
  • Use Molecular Dynamics (MD) simulations to assess steric strain in the tricyclic framework.
  • Validate models against crystallographic data (e.g., R factor = 0.083 in ) to resolve ambiguities .

Q. What synthetic strategies address steric hindrance in dimeric tricyclic ether synthesis?

  • Methodological Answer :

  • Stepwise Coupling : Introduce the oxy-bridge via nucleophilic substitution under inert conditions to minimize side reactions.
  • Catalytic Methods : Explore palladium-catalyzed reductive cyclization (as in ) for regioselective bond formation.
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to shield reactive hydroxyls during dimerization .

Q. How do intermolecular interactions influence crystallographic packing of this compound?

  • Methodological Answer :

  • Analyze Hirshfeld surfaces to map hydrogen-bonding networks and van der Waals contacts.
  • Compare packing motifs in polymorphs (if available) using Mercury Software .
  • Correlate crystallographic density (e.g., data-to-parameter ratio = 15.8 in ) with thermal stability .

Q. How to resolve discrepancies between experimental solubility and predicted logP values?

  • Methodological Answer :

  • Experimental : Measure solubility in polar/nonpolar solvents via UV-Vis titration.
  • Computational : Recalculate logP using fragment-based methods (e.g., XLogP3) to account for oxygen bridges.
  • Cross-validate with HPLC-MS to detect trace impurities affecting solubility .

Data Contradiction Analysis

Q. What steps should be taken if NMR and X-ray data conflict in structural assignments?

  • Methodological Answer :

  • Re-examine sample purity via HPLC or TLC .
  • Re-run crystallography at lower temperatures (e.g., 100 K) to reduce thermal motion artifacts.
  • Use DFT-NMR chemical shift prediction (e.g., with Gaussian software) to identify mismatched conformers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,4R,6S,7R)-1,10,10-trimethyl-4-[[(1R,2S,4R,6S,7R)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane
Reactant of Route 2
(1R,2S,4R,6S,7R)-1,10,10-trimethyl-4-[[(1R,2S,4R,6S,7R)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.